molecular formula C12H12N2O3 B11604739 2-Furan-2-yl-3-methyl-6,7-dihydro-5H-cyclopentapyrazine 1,4-dioxide

2-Furan-2-yl-3-methyl-6,7-dihydro-5H-cyclopentapyrazine 1,4-dioxide

Cat. No.: B11604739
M. Wt: 232.23 g/mol
InChI Key: WQKLWHLSUSQKSK-UHFFFAOYSA-N
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Description

2-(furan-2-yl)-3-methyl-5H,6H,7H-cyclopenta[b]pyrazine-1,4-diium-1,4-bis(olate) is a heterocyclic compound that features a furan ring fused with a cyclopenta[b]pyrazine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-3-methyl-5H,6H,7H-cyclopenta[b]pyrazine-1,4-diium-1,4-bis(olate) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a furan derivative with a cyclopentadiene derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-yl)-3-methyl-5H,6H,7H-cyclopenta[b]pyrazine-1,4-diium-1,4-bis(olate) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

2-(furan-2-yl)-3-methyl-5H,6H,7H-cyclopenta[b]pyrazine-1,4-diium-1,4-bis(olate) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-3-methyl-5H,6H,7H-cyclopenta[b]pyrazine-1,4-diium-1,4-bis(olate) involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In anticancer research, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(furan-2-yl)-3-methyl-5H,6H,7H-cyclopenta[b]pyridine
  • 2-(furan-2-yl)-3-methyl-5H,6H,7H-cyclopenta[b]thiazole

Uniqueness

Compared to similar compounds, 2-(furan-2-yl)-3-methyl-5H,6H,7H-cyclopenta[b]pyrazine-1,4-diium-1,4-bis(olate) exhibits unique properties such as enhanced stability and specific bioactivity profiles. Its furan ring contributes to its reactivity and potential for functionalization, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

3-(furan-2-yl)-2-methyl-1-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-4-ium 4-oxide

InChI

InChI=1S/C12H12N2O3/c1-8-12(11-6-3-7-17-11)14(16)10-5-2-4-9(10)13(8)15/h3,6-7H,2,4-5H2,1H3

InChI Key

WQKLWHLSUSQKSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C([N+](=O)C2=C(N1[O-])CCC2)C3=CC=CO3

Origin of Product

United States

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